Lipophilicity vs. Unsubstituted and 4-Chloro Analogs
2-(4-Methylbenzyl)pyrrolidine exhibits intermediate lipophilicity (LogP = 2.62) positioned between the less lipophilic unsubstituted 2-benzylpyrrolidine (XLogP3-AA = 2.3) [1] and the more lipophilic 4-chloro analog (LogP = 2.96) [2]. This quantitative gradient enables precise tuning of LogP-dependent properties including reversed-phase HPLC retention, membrane partitioning, and blood-brain barrier permeability predictions without resorting to halogen introduction.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 |
| Comparator Or Baseline | 2-Benzylpyrrolidine (XLogP3-AA = 2.3); 2-(4-Chlorobenzyl)pyrrolidine (LogP = 2.96) |
| Quantified Difference | ΔLogP = +0.32 vs. unsubstituted analog; ΔLogP = -0.34 vs. 4-chloro analog |
| Conditions | Computed LogP values from authoritative chemical databases (Chemsrc, PubChem) |
Why This Matters
The intermediate LogP value of 2.62 provides researchers with a non-halogenated scaffold option for fine-tuning lipophilicity in lead optimization campaigns where halogen introduction may introduce unwanted off-target pharmacology or metabolic liabilities.
- [1] PubChem. 2-Benzylpyrrolidine, CID 339556. XLogP3-AA = 2.3. View Source
- [2] Chemsrc. 2-(4-Chlorobenzyl)pyrrolidine, CAS 66162-29-6. LogP = 2.96. View Source
